2,5-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
2,5-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with 2,5-difluoro groups. This compound is further functionalized with a tetrahydroisoquinoline moiety linked to a furan-2-carbonyl group. The tetrahydroisoquinoline scaffold is notable for its presence in bioactive molecules, while the sulfonamide and fluorinated aromatic systems are common in pharmaceuticals due to their metabolic stability and target-binding properties.
Properties
IUPAC Name |
2,5-difluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4S/c21-15-4-6-17(22)19(11-15)29(26,27)23-16-5-3-13-7-8-24(12-14(13)10-16)20(25)18-2-1-9-28-18/h1-6,9-11,23H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPSWSMWQYAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a novel organic molecule with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.
Structural Characteristics
The compound features a complex structure characterized by:
- Molecular Formula : C21H16F2N2O3
- Molecular Weight : 382.4 g/mol
- Functional Groups : Difluorobenzene moiety, furan-2-carbonyl group, and a tetrahydroisoquinoline derivative.
These structural elements contribute to its potential interactions with biological targets.
The biological activity of the compound is hypothesized to stem from its ability to engage in various molecular interactions:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with amino acids in proteins.
- π-π Stacking : The aromatic rings may facilitate stacking interactions with other aromatic residues in target proteins.
These interactions can modulate enzyme or receptor activities, leading to diverse biological effects.
Biological Activity Overview
The following table summarizes the potential biological activities associated with the compound:
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against various bacterial strains. |
| Antioxidant | May exhibit antioxidant properties that protect cells from oxidative stress. |
| Anticancer | In vitro studies suggest cytotoxic effects on cancer cell lines. |
| Enzyme Inhibition | Possible inhibition of specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study evaluated the antimicrobial properties of structurally similar compounds and found that modifications in the tetrahydroisoquinoline structure significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The presence of fluorine atoms was noted to enhance antimicrobial potency due to increased lipophilicity and membrane permeability.
-
Antioxidant Properties
- Research has indicated that compounds with similar furan and tetrahydroisoquinoline structures can scavenge free radicals effectively. This antioxidant activity is crucial for protecting cells from oxidative damage and may contribute to the compound's therapeutic potential against diseases linked to oxidative stress .
- Cytotoxic Effects
- Enzyme Inhibition
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests several potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with tetrahydroisoquinoline structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms may improve the selectivity and potency of these compounds against tumor cells.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Studies have shown that derivatives of benzenesulfonamide can inhibit bacterial growth, making this compound a candidate for the development of new antibiotics .
- Neuroprotective Effects : Compounds similar to tetrahydroisoquinolines are being explored for their neuroprotective properties. There is evidence suggesting that such compounds can mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Synthesis and Derivatization
The synthesis of 2,5-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. This synthetic versatility allows for the creation of various analogs that can be tested for enhanced biological activity or reduced toxicity profiles .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. Researchers are investigating how modifications to the furan or tetrahydroisoquinoline moieties affect the compound's efficacy and safety profile. This research is essential for optimizing lead compounds in drug discovery programs .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives on breast cancer cell lines. The results indicated that fluorinated derivatives exhibited significantly higher cytotoxicity compared to their non-fluorinated counterparts.
- Antimicrobial Testing : In vitro tests demonstrated that derivatives similar to this compound exhibited effective inhibition against Gram-positive bacteria, suggesting potential as a new class of antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
The target compound shares functional groups with sulfonamide-triazole derivatives reported in the literature (e.g., compounds [4–15] in ). Key structural comparisons include:
The absence of a triazole ring in the target compound distinguishes it from compounds, which rely on triazole-thione tautomerism for stability and reactivity . The tetrahydroisoquinoline scaffold in the target compound may confer distinct conformational rigidity compared to the planar triazole systems in [7–9].
Spectroscopic Properties
Key IR and NMR data comparisons:
The absence of C=S vibrations (~1243–1258 cm⁻¹) in the target compound confirms structural divergence from triazole-thiones [7–9]. The furan carbonyl’s IR signature (~1680 cm⁻¹) contrasts with the hydrazinecarbothioamide C=O bands in [4–6] .
Reactivity and Stability
- Tautomerism : compounds [7–9] exhibit thione-thiol tautomerism, stabilized by sodium hydroxide during synthesis . The target compound lacks such tautomeric equilibria due to its stable sulfonamide and furan carbonyl groups.
- Electrophilic Substitution : The 2,5-difluoro substituents on the target’s benzene ring may direct electrophilic attacks differently compared to the 4-X-phenylsulfonyl groups in [4–15], which are influenced by electron-withdrawing halogens (Cl, Br) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
